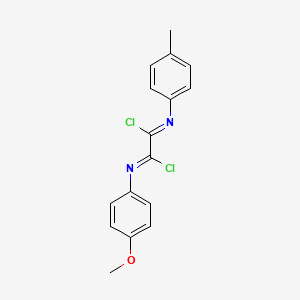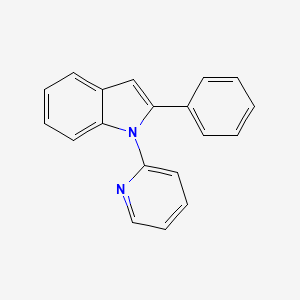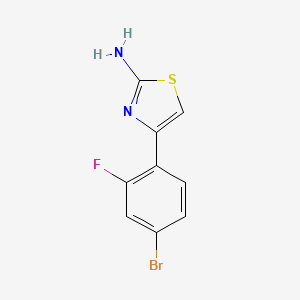
mPEG17-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy polyethylene glycol amine, commonly referred to as mPEG17-NH2, is a mono-reactive polyethylene glycol derivative. This compound is characterized by the presence of a methoxy group at one end and a primary amine group at the other. The primary amine group allows it to react with various functional groups, making it a versatile reagent in chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol amine can be synthesized through several methods. One common approach involves the reaction of methoxy polyethylene glycol with ammonia or an amine under controlled conditions. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through techniques such as precipitation, filtration, and chromatography .
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol amine involves large-scale reactions using high-purity reagents and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
Methoxy polyethylene glycol amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Condensation Reactions: It can form amide bonds with carboxylic acids and their derivatives, such as succinimidyl esters
Reductive Amination: The amine group can react with aldehydes and ketones in the presence of reducing agents to form secondary amines.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and succinimidyl esters.
Reducing Agents: Sodium cyanoborohydride and sodium triacetoxyborohydride.
Solvents: Aqueous buffers, organic solvents like dichloromethane and dimethylformamide
Major Products
The major products formed from these reactions include substituted amines, amides, and secondary amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methoxy polyethylene glycol amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying surfaces and synthesizing polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels, microspheres, and other biomedical materials
Mechanism of Action
Methoxy polyethylene glycol amine exerts its effects through the reactivity of its primary amine group. This group can form covalent bonds with various functional groups, enabling the modification of proteins, peptides, and other molecules. The methoxy group provides hydrophilicity and biocompatibility, enhancing the solubility and stability of the modified compounds .
Comparison with Similar Compounds
Similar Compounds
Methoxypolyethylene glycol propylamine: Similar structure but with a propyl spacer between the polyethylene glycol and amine groups.
Methoxypolyethylene glycol carboxymethyl: Contains a carboxymethyl group instead of an amine.
Methoxypolyethylene glycol succinate acid: Features a succinate ester group.
Uniqueness
Methoxy polyethylene glycol amine is unique due to its combination of a methoxy group and a primary amine group, providing both hydrophilicity and reactivity. This makes it particularly useful for applications requiring biocompatibility and the ability to form stable covalent bonds with a variety of functional groups .
Properties
Molecular Formula |
C35H73NO17 |
|---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3 |
InChI Key |
JFBINIBHZSJMRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)


![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)

![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)

